
N-Benzoyl-2,5-dimethoxy-D-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzoyl-2,5-dimethoxy-D-phenylalanine is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.2952 g/mol . It is a derivative of D-phenylalanine, where the amino group is substituted with a benzoyl group and the phenyl ring is substituted with two methoxy groups at positions 2 and 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2,5-dimethoxy-D-phenylalanine typically involves the benzoylation of 2,5-dimethoxy-D-phenylalanine. The reaction is carried out by reacting 2,5-dimethoxy-D-phenylalanine with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same benzoylation reaction, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
N-Benzoyl-2,5-dimethoxy-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenylalanine derivatives.
科学的研究の応用
N-Benzoyl-2,5-dimethoxy-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of metabolic disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-Benzoyl-2,5-dimethoxy-D-phenylalanine involves its interaction with specific molecular targets and pathways. It is known to act as an insulin secretagogue, promoting the secretion of insulin from pancreatic cells . This effect is mediated through its interaction with receptors and signaling pathways involved in insulin release .
類似化合物との比較
Similar Compounds
N-Benzoyl-D-phenylalanine: Similar structure but lacks the methoxy groups.
2,5-Dimethoxy-D-phenylalanine: Similar structure but lacks the benzoyl group.
Uniqueness
N-Benzoyl-2,5-dimethoxy-D-phenylalanine is unique due to the presence of both benzoyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications compared to its analogs .
特性
CAS番号 |
60569-23-5 |
|---|---|
分子式 |
C18H19NO5 |
分子量 |
329.3 g/mol |
IUPAC名 |
(2R)-2-benzamido-3-(2,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-23-14-8-9-16(24-2)13(10-14)11-15(18(21)22)19-17(20)12-6-4-3-5-7-12/h3-10,15H,11H2,1-2H3,(H,19,20)(H,21,22)/t15-/m1/s1 |
InChIキー |
CRHWBJTXLSWMRX-OAHLLOKOSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 |
正規SMILES |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



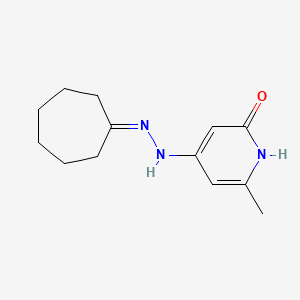
![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)
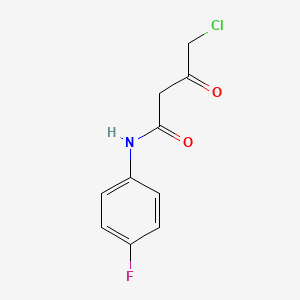
![1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14594925.png)
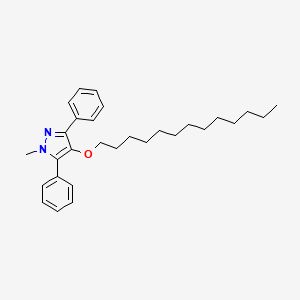

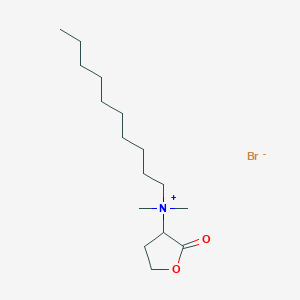


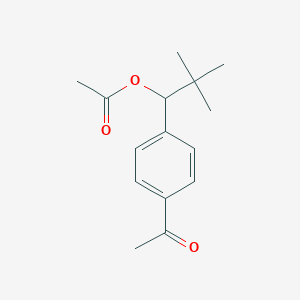
![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

